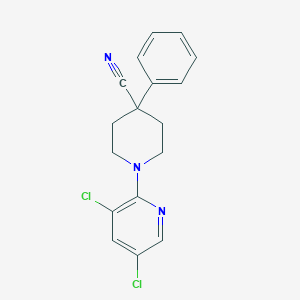
1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichloropyridine moiety attached to a phenylpiperidine structure with a carbonitrile group
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the hydrolysis of 3-halogenated-1-(3,5-dichloropyridine-2-yl)-4-5-dihydro-1H-pyrazol-5-formic ether under alkaline conditions, followed by acyl halogenation and oxidation .
Chemical Reactions Analysis
1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is utilized in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-2-yl)piperidin-4-one: This compound shares the dichloropyridine moiety but lacks the phenyl and carbonitrile groups.
(3,5-Dichloropyridin-2-yl)(piperidin-1-yl)methanone: Similar in structure but with different functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl2N3 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H15Cl2N3/c18-14-10-15(19)16(21-11-14)22-8-6-17(12-20,7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChI Key |
ZNLMEQSUTGXCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12249417.png)
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12249427.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12249443.png)
![N-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12249451.png)
![2-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methylquinoxaline](/img/structure/B12249452.png)
![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methylphenoxy)propan-1-one](/img/structure/B12249458.png)
![6-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12249460.png)
![2-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12249462.png)
![9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249468.png)
![2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12249470.png)
![2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12249474.png)

![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12249489.png)

